Galanthine

Descripción general

Descripción

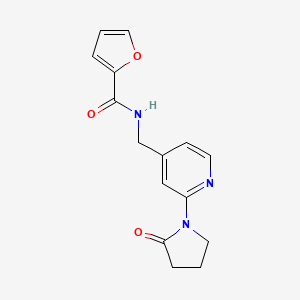

Galanthine is an alkaloid compound predominantly found in plants of the Amaryllidaceae family, such as Galanthus nivalis (common snowdrop), Galanthus caucasicus (Caucasian snowdrop), and Galanthus woronowii (Voronov’s snowdrop). It is known for its acetylcholinesterase inhibitory properties, making it a compound of interest in the treatment of neurodegenerative disorders like Alzheimer’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Galanthine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the bulbs and flowers of Amaryllidaceae plants. The extraction process typically includes steps such as maceration, filtration, and purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources. The process is optimized to ensure high yield and purity. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are employed to enhance the efficiency of the extraction process .

Análisis De Reacciones Químicas

Types of Reactions: Galanthine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products:

Aplicaciones Científicas De Investigación

Galanthine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying alkaloid biosynthesis and chemical reactions.

Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.

Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mecanismo De Acción

Galanthine exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its levels in the synaptic cleft. The elevated acetylcholine levels enhance cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning . Additionally, this compound acts as an allosteric modulator of nicotinic acetylcholine receptors, further enhancing its therapeutic effects .

Comparación Con Compuestos Similares

Galantamine: Another alkaloid with acetylcholinesterase inhibitory properties, used in the treatment of Alzheimer’s disease.

Lycorine: An alkaloid with various biological activities, including anticancer and antiviral properties.

Haemanthamine: Known for its potential anticancer effects.

Uniqueness of Galanthine: this compound is unique due to its dual mechanism of action, involving both acetylcholinesterase inhibition and allosteric modulation of nicotinic receptors. This dual action enhances its therapeutic potential, making it a valuable compound in the treatment of neurodegenerative disorders .

Propiedades

IUPAC Name |

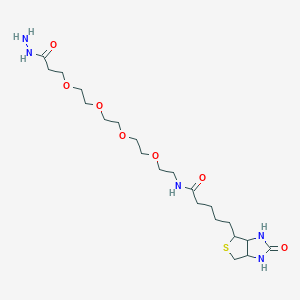

(1S,14S,15S,16S)-4,5,14-trimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraen-15-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-21-13-7-11-9-19-5-4-10-6-15(23-3)18(20)16(17(10)19)12(11)8-14(13)22-2/h6-8,15-18,20H,4-5,9H2,1-3H3/t15-,16-,17+,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIMPDXOQJYVDI-WNRNVDISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=C2CCN3C2C(C1O)C4=CC(=C(C=C4C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C=C2CCN3[C@H]2[C@@H]([C@@H]1O)C4=CC(=C(C=C4C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904247 | |

| Record name | Galanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-78-2 | |

| Record name | Galanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2435924.png)

![2-[(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile](/img/structure/B2435925.png)

![6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2435926.png)

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2435927.png)

![2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2435932.png)

![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2435933.png)

![N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2435934.png)

![2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2435937.png)